4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(1,2,5-thiadiazol-3-yl)piperidine
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Overview
Description
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(1,2,5-thiadiazol-3-yl)piperidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(1,2,5-thiadiazol-3-yl)piperidine typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[c]pyridazine and thiadiazole intermediates, followed by their coupling through a piperidine linker. Common reagents used in these reactions include:
Cyclopenta[c]pyridazine synthesis: This may involve the cyclization of appropriate precursors under acidic or basic conditions.
Thiadiazole synthesis: This can be achieved through the reaction of thiosemicarbazide with appropriate electrophiles.
Coupling reactions: The final coupling step may involve the use of reagents such as palladium catalysts for cross-coupling reactions or other suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(1,2,5-thiadiazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve the use of hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(1,2,5-thiadiazol-3-yl)piperidine may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its effects on various biological targets, such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(1,2,5-thiadiazol-3-yl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(1,2,5-thiadiazol-3-yl)piperidine: Unique due to its combination of cyclopenta[c]pyridazine and thiadiazole rings.
Other similar compounds: Compounds with either cyclopenta[c]pyridazine or thiadiazole rings but not both.
Uniqueness
The uniqueness of this compound lies in its dual heterocyclic structure, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-2-12-8-15(18-17-13(12)3-1)21-10-11-4-6-20(7-5-11)14-9-16-22-19-14/h8-9,11H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDUMJDSQLRYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)OCC3CCN(CC3)C4=NSN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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